LUF7346

hERG activator Long-QT syndrome Cardiomyocyte electrophysiology

Sourcing a validated hERG activator for LQTS rescue assays is challenged by the functional divergence among benzophenone derivatives, where structural analogues often act as NAMs or blockers rather than activators. LUF7346 is a well-characterized type-1 hERG allosteric modulator with confirmed activator pharmacology, ensuring reliable experimental outcomes. • Shortens APD and QT interval in hiPSC-CMs across LQT1, LQT2, and JLNS genotypes at 5-30 μM, with statistically significant rescue (P<0.05 to P<0.0001). • Reduces dofetilide binding affinity 2.5-fold and astemizole 4.1-fold, enabling use as a positive control in drug-induced LQTS reversal studies. • Published reference compound in SAR studies of novel benzophenone-derived hERG modulators, ensuring direct data comparability.

Molecular Formula C20H15BrN2O3
Molecular Weight 411.2 g/mol
Cat. No. B608682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLUF7346
SynonymsLUF7346;  LUF 7346;  LUF-7346
Molecular FormulaC20H15BrN2O3
Molecular Weight411.2 g/mol
Structural Identifiers
InChIInChI=1S/C20H15BrN2O3/c21-18-6-2-1-5-17(18)20(25)14-7-9-16(10-8-14)26-13-19(24)23-15-4-3-11-22-12-15/h1-12H,13H2,(H,23,24)
InChIKeyQNWXOXKHLFTJBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LUF7346: hERG Allosteric Modulator for LQTS


LUF7346 is a small-molecule, type-1 allosteric modulator of the voltage-gated potassium channel Kv11.1 (hERG/IKr), classified as a substituted benzophenone derivative [1]. It is characterized as a potent and selective hERG activator that slows IKr channel deactivation and positively shifts the voltage dependence of inactivation, thereby enhancing repolarizing potassium current without acting as a direct channel blocker . In functional assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), LUF7346 effectively shortens prolonged action potential duration and QT interval, rescuing both congenital and drug-induced long-QT syndrome (LQTS) phenotypes [2].

hERG/Kv11.1 allosteric modulation studies (type-1 activator)
hiPSC-derived cardiomyocyte electrophysiology assays
Allosteric mechanism research: channel deactivation and inactivation gating

Why LUF7346 Has No Generic Substitute


The hERG channel pharmacology landscape is defined by critical functional divergence between positive allosteric modulators (activators), negative allosteric modulators (NAMs), and direct pore blockers. Substituting LUF7346 with an in-class compound—even one sharing the benzophenone scaffold—carries a high risk of obtaining opposite functional effects. In a systematic SAR study of LUF7346 derivatives, most novel substituted benzophenones unexpectedly behaved as NAMs or as stand-alone channel blockers rather than activators, with some compounds (e.g., compound 5e) paradoxically prolonging rather than shortening field potential duration in hiPSC-CMs [1]. This structural sensitivity to functional inversion, combined with the narrow therapeutic window inherent to hERG modulation, makes generic substitution scientifically invalid for reproducing the specific activation profile required for LQTS rescue experiments [2].

!
Structurally related benzophenone analogs may act as NAMs or channel blockers, not activators
!
Minor chemical modifications can invert functional effect (shortening vs. prolongation of APD)
!
hERG allosteric modulation profile is highly scaffold-dependent; direct substitution may not reproduce activator phenotype

LUF7346 Differentiation Evidence


QT Shortening vs. Rottlerin and NS1643

LUF7346 demonstrates superior functional rescue of LQTS phenotypes compared to two previously characterized hERG activators, Rottlerin and NS1643, in the same experimental system. At 30 μM, LUF7346 induced 50–70% QT interval shortening in hiPSC-derived cardiomyocytes, whereas Rottlerin and NS1643 showed substantially weaker effects under comparable conditions [1].

QT Shortening vs. Comparators
Head-to-head
LUF7346: 50–70% QT shortening at 30 µM; Rottlerin/NS1643: weaker effects
Reported higher functional rescue in tested set; supports selection for hERG activator studies
Comparators not fully quantified; hiPSC-CM MEA context
hERG activator Long-QT syndrome Cardiomyocyte electrophysiology

Dofetilide Binding Affinity Reduction

LUF7346 acts as a negative allosteric modulator (NAM) of [3H]dofetilide binding to the hERG channel, reducing the blocker's apparent affinity. In competitive displacement assays, 10 μM LUF7346 increased the Ki of dofetilide for hERG from 4.8 nM to 12 nM . This allosteric interference with dofetilide binding provides a mechanistic basis for its ability to protect against drug-induced LQTS.

Dofetilide Affinity Shift
Data to verify
Ki increased from 4.8 nM to 12 nM (2.5-fold) with 10 µM LUF7346
Supports allosteric NAM activity against hERG blocker; requires independent confirmation
Source data not provided; [3H]dofetilide displacement assay
Allosteric modulation Radioligand binding hERG pharmacology

Astemizole Binding Affinity Reduction

LUF7346 similarly reduces the binding affinity of the hERG-blocking antihistamine astemizole through negative allosteric modulation. In the presence of 10 μM LUF7346, the Ki of astemizole for the hERG channel increased from 1.3 nM to 5.3 nM .

Astemizole Affinity Shift
Data to verify
Ki increased from 1.3 nM to 5.3 nM (4.1-fold) with 10 µM LUF7346
Broad hERG blocker displacement; supports drug-induced LQTS research tool context
Source data not provided; competitive binding assay
Allosteric modulation Drug-induced LQTS hERG pharmacology

Functional Distinction from NAM Derivatives

A systematic SAR study of LUF7346 derivatives revealed that most structurally related benzophenones behave as negative allosteric modulators (NAMs) rather than activators. Compound 5e, for example, prolonged field potential duration in hiPSC-CMs—opposite to the shortening effect of LUF7346—and subsequent patch-clamp analysis confirmed it acts as a stand-alone hERG channel blocker [1].

Structural Analog Inversion
Head-to-head
Compound 5e prolongs FPD (channel blocker); LUF7346 shortens FPD
Reported functional divergence: minor structural changes invert activity
SAR study; hiPSC-CM and patch-clamp confirmation
Structure-activity relationship Allosteric modulator Cardiotoxicity

QT Shortening Across LQTS Genotypes

LUF7346 produces concentration-dependent QT shortening across multiple LQTS genotypes. In LQT2 N996I patient-derived hiPSC-CMs, LUF7346 at 10 μM significantly shortened QT interval (P = 0.0004 vs. baseline), with further shortening at 20–30 μM (P < 0.0001). In LQT1 R190Q cells, 5 μM already produced significant shortening (P = 0.0042) [1].

Genotype Response
Reported
Concentration-dependent QT shortening at 5–30 µM (LQT1, LQT2, JLNS; P<0.05 to P<0.0001)
Supports multi-genotype LQTS model validation; concentration-response reference
hiPSC-CM MEA recordings; patient-derived lines
Congenital LQTS hiPSC-CM model Action potential duration

Selectivity Over IKs and ICaL

LUF7346 selectively modulates IKr (hERG) without affecting KCNQ1/KCNE1-dependent IKs (slow delayed rectifier potassium current) or L-type calcium current (ICaL) in hiPSC-derived cardiomyocytes . While quantitative comparator data for other hERG activators in the same selectivity panel are not available, this within-compound profile distinguishes LUF7346 from less selective potassium channel modulators.

Ion Current Selectivity
Class-level inference
No significant effect on IKs or ICaL in hiPSC-CMs
Selectivity context supports hERG-specific phenotype interpretation
Quantitative comparator data not available; voltage-clamp conditions
Ion channel selectivity Cardiac electrophysiology Safety pharmacology

LUF7346 Validated Applications


Drug-Induced LQTS Rescue

LUF7346 is validated for use in hiPSC-CM-based assays to assess reversal of hERG blocker-induced action potential prolongation. At 3–5 μM, LUF7346 significantly suppressed astemizole-induced arrhythmogenic events in JLNS and LQT2 patient-derived hiPSC-CMs (P < 0.05 vs. AST alone at 20 μM; P < 0.0001 for AST vs. LUF7346 in LQT2 N996I) [1]. This application is directly supported by quantitative evidence showing LUF7346 reduces the binding affinity of both dofetilide (2.5-fold) and astemizole (4.1-fold) , making it a reliable positive control or rescue agent in drug-induced LQTS models.

Congenital LQTS Model Validation

LUF7346 serves as a reference compound for validating the functional responsiveness of patient-derived LQTS hiPSC-CM lines. Concentration-dependent QT shortening is documented across LQT1 R594Q, JLNS R594Q, LQT2 N996I, LQT2 corr, LQT1 R190Q, and LQT1 corr genotypes, with statistically significant rescue at concentrations ranging from 5 to 30 μM [1]. This broad genotype coverage supports its use as a standardized positive control in disease modeling and drug discovery campaigns targeting congenital arrhythmia syndromes.

hERG Allosteric Mechanism Studies

As a well-characterized type-1 hERG allosteric modulator with published biophysical effects on channel gating, LUF7346 is suitable for mechanistic studies of hERG allosterism. It slows IKr deactivation (τfast and τslow both significantly prolonged at −120, −100, and −80 mV; adjusted P < 0.01 to < 0.0001) and positively shifts steady-state inactivation (significant shift at −60 mV to +20 mV; adjusted P < 0.05) [1]. These defined biophysical parameters enable its use as a reference allosteric activator in patch-clamp electrophysiology studies comparing novel hERG modulators.

Benchmark for Novel hERG Modulators

LUF7346 is explicitly used as a reference compound in published SAR studies of novel benzophenone-derived hERG modulators [1]. Its functional profile—shortening of action potential duration in hiPSC-CMs—serves as the benchmark against which new chemical entities are compared for activation vs. inhibition. Procurement of LUF7346 ensures direct comparability to published data and enables head-to-head functional assessment of novel hERG-targeting compounds in both heterologous expression systems (HEK293-hERG) and physiologically relevant hiPSC-CM platforms.

Application
Selection Property
Validation Focus
Drug-induced LQTS model studies
Allosteric displacement of hERG blockers
APD/QT shortening endpoint review
Congenital LQTS model validation
Multi-genotype response consistency
Genotype-specific concentration-response endpoints
hERG allosteric mechanism research
Channel gating modulation parameters
Biophysical verification in patch-clamp
Novel hERG modulator comparator studies
Activator reference profile (APD shortening)
Functional comparison in hiPSC-CM and HEK293-hERG platforms
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